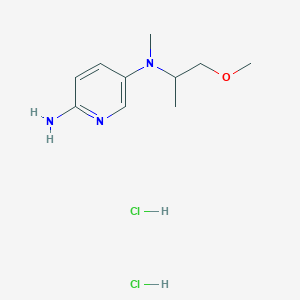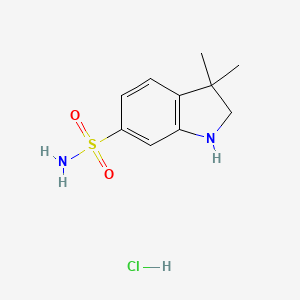
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a sulfonamide group, which is often associated with antibacterial and other pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the reaction might involve the use of 3,3-dimethyl-2,3-dihydro-1H-indole as a starting material, followed by sulfonation and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process is crucial and may involve recrystallization or chromatography techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common in indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Applications De Recherche Scientifique
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts specific antibacterial properties. This distinguishes it from other indole derivatives that may not possess such pharmacological activities .
Propriétés
Formule moléculaire |
C10H15ClN2O2S |
|---|---|
Poids moléculaire |
262.76 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-dihydroindole-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-10(2)6-12-9-5-7(15(11,13)14)3-4-8(9)10;/h3-5,12H,6H2,1-2H3,(H2,11,13,14);1H |
Clé InChI |
UPSJEJKASHLPLK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C1C=CC(=C2)S(=O)(=O)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)
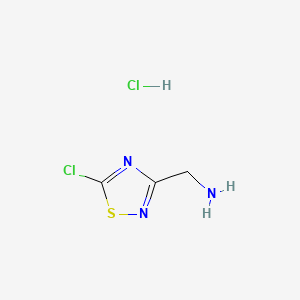
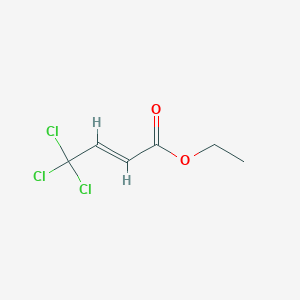
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)

![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)

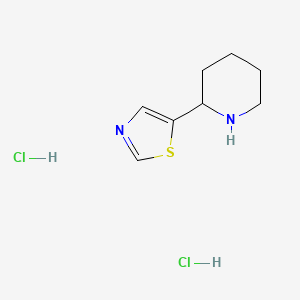
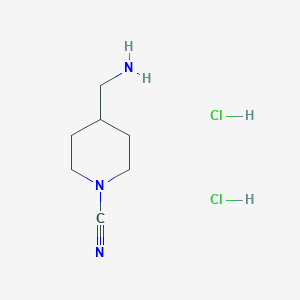
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
